3-(2-chlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile
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Overview
Description
The compound “3-(2-chlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile” is a chemical compound with the CAS Number: 339106-73-9 . It has a molecular weight of 369.73 .
Molecular Structure Analysis
The IUPAC name of the compound is 3-(2-chlorophenyl)-5-[(Z)-2-(dimethylamino)-1-(trifluoroacetyl)ethenyl]-4-isoxazolecarbonitrile . The InChI code is 1S/C16H11ClF3N3O2/c1-23(2)8-11(15(24)16(18,19)20)14-10(7-21)13(22-25-14)9-5-3-4-6-12(9)17/h3-6,8H,1-2H3/b11-8- .Scientific Research Applications
Spectroscopic Characterization and Molecular Structure Analysis
Research has been conducted on the molecular structure and spectroscopic characterization of similar compounds. For instance, a study by Wazzan, Al-Qurashi, and Faidallah (2016) performed Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to determine structural parameters and spectroscopic characteristics of related dyes. This included analyses of FT-IR, NMR, and UV–Vis absorption and fluorescence emission spectra, which can be crucial for understanding the properties of the compound (Wazzan, Al-Qurashi, & Faidallah, 2016).
Synthesis of Related Compounds
Another area of research is the synthesis of related oxazole derivatives. For example, Shablykin, Volosheniuk, and Brovarets (2018) detailed the synthesis of new 2-(oxiran-2-yl)-1,3-oxazoles, which provides insight into the methodologies that could potentially be applied to the synthesis of the specified compound (Shablykin, Volosheniuk, & Brovarets, 2018).
Photocycloaddition Studies
Andresen and Margaretha (1995) conducted research on the photocycloaddition of cyanocycloalkenones to alkenes, which is relevant for understanding the photochemical behavior of similar compounds. This study offers insights into the reactivity of such compounds under light irradiation, which could be significant for the compound (Andresen & Margaretha, 1995).
Antibacterial Activity
Research by Mehta (2016) explored the synthesis, structure determination, and antibacterial activity evaluation of novel heterocyclic compounds, which included a focus on oxazole derivatives. Such studies are vital for assessing the potential biomedical applications of these compounds, including the one (Mehta, 2016).
Safety and Hazards
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O2/c1-23(2)8-11(15(24)16(18,19)20)14-10(7-21)13(22-25-14)9-5-3-4-6-12(9)17/h3-6,8H,1-2H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPJVULDPSSDJE-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=C(C(=NO1)C2=CC=CC=C2Cl)C#N)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C1=C(C(=NO1)C2=CC=CC=C2Cl)C#N)\C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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